molecular formula C24H32N2O6 B1670657 (2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine CAS No. 3759-07-7

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B1670657
CAS No.: 3759-07-7
M. Wt: 444.5 g/mol
InChI Key: IIYKUJVECNNTEY-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine, also known as dimethacrine or acripamine, is a tricyclic antidepressant. It is marketed under various names such as Istonil, Istonyl, Linostil, and Miroistonil. This compound has been used in Europe for the treatment of depression and was formerly used in Japan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimetacrine bitartrate involves the reaction of 9,9-dimethylacridin-10-yl)propyl]dimethylamine with tartaric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the bitartrate salt .

Industrial Production Methods: Industrial production of dimetacrine bitartrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated compounds .

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter signaling .

Comparison with Similar Compounds

Uniqueness: (2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a different side effect profile compared to other tricyclic antidepressants, particularly in terms of cardiovascular effects .

Properties

CAS No.

3759-07-7

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

IIYKUJVECNNTEY-LREBCSMRSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

3759-07-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate
3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine
dimetacrine
dimetacrine bitartate
dimetacrine tartate
dimethacrine
dimethacrine tartrate
dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer
istonil
miroistonil
SD 709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

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